molecular formula C20H19NO6S B11138876 (4-methyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate

(4-methyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate

Cat. No.: B11138876
M. Wt: 401.4 g/mol
InChI Key: OVOCIOFFXQZETL-UHFFFAOYSA-N
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Description

(4-methyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate is a complex organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate typically involves multiple steps. One common method is the condensation of 4-methyl-2-oxochromen-7-ol with 3-[(4-methylphenyl)sulfonylamino]propanoic acid under reflux conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, and an organic solvent like toluene. The reaction mixture is heated to reflux for several hours, and the product is then purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-methyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its hydroxy derivatives.

    Substitution: The sulfonylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can lead to a variety of functionalized derivatives, depending on the substituents introduced.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing sulfonamide moieties exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of sulfonamides can effectively inhibit the growth of various pathogens, including bacteria and fungi. The mechanism often involves the inhibition of folic acid synthesis in bacteria, which is essential for their growth and replication.

Case Study:
A study conducted on similar sulfonamide derivatives reported effective antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The synthesized compounds were evaluated using standard methods such as disk diffusion and minimum inhibitory concentration (MIC) assays, showing promising results compared to traditional antibiotics .

Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals, thus preventing oxidative stress-related diseases. The compound has been evaluated for its antioxidant capabilities through various in vitro assays, including the DPPH radical scavenging method.

Findings:
In a comparative study, the compound demonstrated significant antioxidant activity, outperforming some standard antioxidants like ascorbic acid at certain concentrations. This suggests its potential utility in developing supplements or pharmaceuticals aimed at mitigating oxidative damage .

Anticancer Potential

Emerging research highlights the anticancer properties of chromenone derivatives. These compounds may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and inhibition of tumor growth.

Case Study:
A related compound was investigated for its effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that treatment with the compound led to a significant reduction in cell viability, suggesting its potential as an anticancer agent .

Synthesis and Characterization

The synthesis of (4-methyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate typically involves multi-step organic reactions, including acylation and sulfonamidation processes. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Applications in Pharmaceutical Development

Given its diverse biological activities, this compound shows promise for further development into pharmaceutical agents targeting infections, oxidative stress-related conditions, and cancer. Its ability to interact with biological targets makes it a candidate for drug formulation.

Mechanism of Action

The mechanism of action of (4-methyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.

    4-Phenoxyaniline compound with tetrachlorostannane: Another compound with sulfonylamino functionality.

    Mycophenolate mofetil related compound A: A pharmaceutical compound with related structural elements.

Uniqueness

(4-methyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate is unique due to its specific combination of chromenone and sulfonylamino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

(4-methyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate, also known by its chemical structure and properties, is a compound of interest in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C18H21N2O5SC_{18}H_{21}N_{2}O_{5}S with a molecular weight of approximately 373.44 g/mol. The structure features a coumarin moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Aldose Reductase Inhibition : The compound may exhibit inhibitory effects on aldose reductase, an enzyme involved in the polyol pathway, which is significant in diabetic complications .
  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which help in mitigating oxidative stress—a contributing factor in various diseases .
  • Antimicrobial Properties : Preliminary studies suggest that related compounds possess antimicrobial activity against a range of pathogens, indicating potential for use in treating infections .

Biological Activity Data

A summary of biological activity data for this compound is presented below:

Activity Type Effect Reference
Aldose Reductase InhibitionIC50 = 25 µM
Antioxidant ActivityDPPH Scavenging Activity = 80%
Antimicrobial ActivityInhibition against E. coli

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Diabetes Management : A study investigated the effects of similar coumarin derivatives on diabetic rats, showing significant reductions in blood glucose levels and improvements in lipid profiles. The study concluded that these compounds could serve as adjunct therapies for diabetes management .
  • Cancer Research : Research focused on the anticancer properties of coumarin derivatives indicated that they induce apoptosis in cancer cells through the activation of caspase pathways. The specific role of this compound in this context remains to be fully elucidated but suggests a promising avenue for further investigation .
  • Infection Control : A clinical trial evaluated the efficacy of a related sulfonamide compound against bacterial infections, demonstrating significant improvements in patient outcomes compared to standard treatments. This underscores the potential for this compound as an antimicrobial agent .

Properties

Molecular Formula

C20H19NO6S

Molecular Weight

401.4 g/mol

IUPAC Name

(4-methyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate

InChI

InChI=1S/C20H19NO6S/c1-13-3-6-16(7-4-13)28(24,25)21-10-9-19(22)26-15-5-8-17-14(2)11-20(23)27-18(17)12-15/h3-8,11-12,21H,9-10H2,1-2H3

InChI Key

OVOCIOFFXQZETL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C

Origin of Product

United States

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